1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
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Overview
Description
1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[1,2-A]benzimidazole core, substituted with a 3,4-dichloroanilino group and a methyl group, along with a carbonitrile functional group. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-A]benzimidazole core, followed by the introduction of the 3,4-dichloroanilino group and the methyl group. The final step involves the addition of the carbonitrile group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and pyrido groups, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-Dichloroanilino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
- 1-(3,4-Dichloroanilino)-3-methylpyrido[1,2-A]benzimidazole-4-carboxamide
- 1-(3,4-Dichloroanilino)-3-methylpyrido[1,2-A]benzimidazole-4-carboxylic acid
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H12Cl2N4 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
1-(3,4-dichloroanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H12Cl2N4/c1-11-8-18(23-12-6-7-14(20)15(21)9-12)25-17-5-3-2-4-16(17)24-19(25)13(11)10-22/h2-9,23H,1H3 |
InChI Key |
ARTHWYFHDYRREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=C(C=C4)Cl)Cl)C#N |
Origin of Product |
United States |
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